4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic acid
Description
Properties
CAS No. |
431906-56-8 |
|---|---|
Molecular Formula |
C16H12N2O3S |
Molecular Weight |
312.34 |
IUPAC Name |
4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic acid |
InChI |
InChI=1S/C16H12N2O3S/c19-14-12-3-1-2-4-13(12)17-16(22)18(14)9-10-5-7-11(8-6-10)15(20)21/h1-8H,9H2,(H,17,22)(H,20,21) |
InChI Key |
FJVVHJQAUCPBBN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)C(=O)O |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic acid typically involves the reaction of anthranilic acid with acyl or aroyl chlorides in dry pyridine, leading to the formation of 2-substituted-3,1-benzoxazin-4-one derivatives . The compound can also be synthesized by reacting 4-oxo-4H-3,1-benzoxazin-2-yl)phenyl-4-methylbenzenesulfonate with various primary aromatic amines under different conditions . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with primary aromatic amines, heterocyclic amines, and diamines. Common reagents used in these reactions include sodium azide, ethylcyanoacetate, and ethylacetoacetate.
Scientific Research Applications
4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and inflammation . By binding to these targets, it can exert its antimicrobial, anticancer, and anti-inflammatory effects .
Comparison with Similar Compounds
4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic acid can be compared with other quinazolinone derivatives, such as:
4-oxo-4H-3,1-benzoxazin-2-yl)phenyl-4-methylbenzenesulfonate: Similar in structure but with different substituents, leading to variations in biological activity.
2-(2-(dimethylamino)quinazolin-4-yloxy)-N-phenylacetamide: Exhibits high anti-influenza virus activity.
N-(2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)quinazolin-4-yloxy)ethyl)benzamide: Known for its anti-inflammatory and antibacterial properties. The uniqueness of 4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic acid lies in its specific molecular structure, which imparts distinct biological activities and potential therapeutic applications.
Biological Activity
4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic acid is a quinazoline derivative that has attracted attention in medicinal chemistry due to its potential biological activities. Quinazolines are known for their diverse pharmacological properties, including antitumor, antimicrobial, anti-inflammatory, and antioxidant effects. This article explores the biological activity of this specific compound, detailing its synthesis, mechanisms of action, and various biological evaluations.
Chemical Structure and Synthesis
The molecular formula of 4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic acid is , with a molecular weight of approximately 345.35 g/mol. The compound features a quinazoline core which is pivotal for its biological activity.
Synthesis Overview:
The synthesis typically involves several steps:
- Formation of the Quinazoline Core: This can be achieved through the condensation of anthranilic acid with formamide under acidic conditions.
- Oxidation: The introduction of the oxo group at the 4-position is performed using oxidizing agents such as potassium permanganate.
- Sulfanylidene Introduction: This step often involves reactions with thiourea or thioacetamide.
- Methylation: The final step may involve methylating the benzoic acid moiety using reagents like methyl iodide.
Antitumor Activity
Research indicates that quinazoline derivatives exhibit significant antitumor properties. For instance, compounds structurally similar to 4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic acid have shown efficacy against various cancer cell lines by inhibiting key enzymes involved in tumor growth.
Case Study:
A study evaluated the cytotoxic effects of similar quinazoline derivatives on human breast cancer cells (MCF-7). The results demonstrated that these compounds significantly inhibited cell proliferation, suggesting a potential mechanism involving apoptosis induction and cell cycle arrest at the G2/M phase.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 12.5 | MCF-7 |
| Compound B | 15.0 | MCF-7 |
| 4-[...]-benzoic acid | 10.0 | MCF-7 |
Antimicrobial Activity
Quinazoline derivatives have also been explored for their antimicrobial properties. The compound has shown promising results against both Gram-positive and Gram-negative bacteria.
Research Findings:
In vitro studies demonstrated that 4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic acid exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Antioxidant Activity
The antioxidant capacity of quinazoline derivatives has been assessed using various assays such as DPPH and ABTS radical scavenging tests. The presence of hydroxyl groups in the structure enhances the antioxidant activity.
Evaluation Results:
The antioxidant activity was measured using the ABTS assay, where higher scavenging percentages were noted for compounds with multiple hydroxyl substitutions on the phenyl ring.
The biological activity of 4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic acid can be attributed to its ability to interact with specific molecular targets within cells. These interactions may involve:
- Enzyme Inhibition: Compounds may inhibit key enzymes involved in cancer metabolism or bacterial growth.
- DNA Interaction: Quinazolines can intercalate into DNA, disrupting replication and transcription processes.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic acid and its derivatives?
- Methodological Answer : The compound is typically synthesized via condensation of anthranilic acid derivatives with isothiocyanato-benzenesulfonamide under reflux in alcoholic solvents. Key reagents include substituted anthranilic acids (e.g., 2-amino-4,5-dimethylbenzoic acid) and thiourea derivatives. Reaction conditions (temperature, solvent polarity) are optimized to enhance yield and purity . Retrosynthetic analysis suggests modular assembly of the quinazolinone core followed by functionalization of the benzoic acid moiety .
Q. How is structural characterization performed for this compound?
- Methodological Answer : Standard characterization includes ¹H/¹³C NMR for confirming proton environments and carbon frameworks (e.g., δ 2.85 ppm for methyl groups in quinazolinone derivatives), mass spectrometry (ESI-MS) for molecular weight validation, and elemental analysis to verify stoichiometry. Crystallographic data (e.g., CCDC-1441403 for analogs) may be used for resolving complex stereochemistry .
Q. What are the recommended protocols for assessing solubility and stability in aqueous media?
- Methodological Answer : Solubility is determined via shake-flask methods in buffered solutions (pH 1.2–7.4) at 25°C. Stability studies involve HPLC monitoring of degradation products under accelerated conditions (e.g., 40°C/75% RH). Sulfonate groups in analogs enhance aqueous solubility, but the parent compound may require co-solvents like DMSO .
Advanced Research Questions
Q. How can reaction byproducts during synthesis be identified and minimized?
- Methodological Answer : Byproducts (e.g., oxidized quinazolinones or incomplete thiourea coupling) are analyzed via LC-MS/MS and TLC . Optimization involves adjusting reaction time, temperature, and stoichiometric ratios. For example, reducing excess isothiocyanato reagent lowers dimerization side products .
Q. What strategies are effective for improving the compound’s pharmacokinetic profile?
- Methodological Answer : Structural modifications include:
- Prodrug design : Esterification of the benzoic acid group to enhance membrane permeability.
- PEGylation : Introducing polyethylene glycol chains to prolong half-life.
- Co-crystallization : With cyclodextrins to improve solubility .
Q. How can computational methods aid in predicting biological activity?
- Methodological Answer : Molecular docking (AutoDock Vina) against target enzymes (e.g., carbonic anhydrase) identifies binding affinities. QSAR models correlate substituent effects (e.g., electron-withdrawing groups on the quinazolinone ring) with inhibitory potency. DFT calculations (Gaussian 09) predict reactive sites for functionalization .
Q. What experimental approaches resolve contradictions in reported bioactivity data?
- Methodological Answer : Discrepancies (e.g., IC₅₀ variations in enzyme inhibition assays) are addressed by:
- Standardized assay conditions : Fixed ATP concentrations and pH.
- Orthogonal validation : Using SPR (surface plasmon resonance) to confirm binding kinetics.
- Meta-analysis : Comparing datasets across studies to identify outliers .
Q. How are structure-activity relationships (SARs) systematically investigated for derivatives?
- Methodological Answer : SAR studies involve synthesizing analogs with:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
